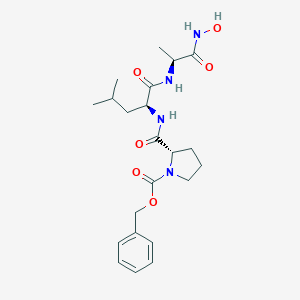

Z-Pro-leu-ala-nhoh

Descripción general

Descripción

Z-Pro-leu-ala-nhoh: is a synthetic tripeptide hydroxamic acid derivative. It is widely used in peptide synthesis and has a special property of being a protected amino acid derivative . This compound plays a crucial role in pharmaceutical research and drug development due to its potent and specific inhibitory activity against vertebrate collagenase.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Pro-leu-ala-nhoh typically involves the use of BOC-L-Proline as a starting material . The synthetic route includes several steps:

- Protection of the amino group of L-Proline with a benzyloxycarbonyl (Z) group.

- Coupling of the protected L-Proline with L-Leucine and L-Alanine.

- Introduction of the hydroxamic acid group at the C-terminus.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is usually purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Z-Pro-leu-ala-nhoh undergoes various chemical reactions, including:

Oxidation: The hydroxamic acid group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyloxycarbonyl (Z) group can be substituted with other protective groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like trifluoroacetic acid and hydrochloric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxime derivatives, while reduction can yield amine derivatives .

Aplicaciones Científicas De Investigación

Chemistry

Z-Pro-leu-ala-nhoh serves as a building block in peptide synthesis. Its structure allows for the formation of more complex molecules, making it valuable in developing new peptides for various applications.

Biology

The compound exhibits significant inhibitory activity against collagenase enzymes. This property is particularly useful for studying enzyme inhibition mechanisms and understanding collagen degradation processes in biological systems .

Medicine

Due to its collagenase inhibitory properties, this compound has potential therapeutic applications in treating diseases characterized by excessive collagen degradation, such as:

- Arthritis : By inhibiting collagenase activity, it may help preserve joint integrity.

- Cancer : It could potentially be used to mitigate tumor invasion by preventing collagen breakdown in surrounding tissues.

The mechanism of action involves chelation of zinc ions in the active site of collagenases, effectively blocking their enzymatic activity .

Industry

In pharmaceutical development, this compound is utilized as a research tool in drug discovery processes. Its ability to inhibit specific enzymes makes it a candidate for developing drugs targeting conditions associated with collagen degradation .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited collagenase activity in vitro. Researchers observed a significant reduction in collagen degradation when treated with this compound compared to controls. This finding supports its potential use in therapeutic strategies aimed at preserving extracellular matrix integrity .

Case Study 2: Drug Development

In drug discovery research, this compound was evaluated for its efficacy as a lead compound for developing anti-arthritic medications. Preclinical trials indicated promising results in reducing joint inflammation and preserving cartilage structure in animal models .

Mecanismo De Acción

The mechanism of action of Z-Pro-leu-ala-nhoh involves its hydroxamic acid group, which chelates the zinc ion in the active site of collagenase enzymes. This chelation inhibits the enzyme’s activity, preventing the breakdown of collagen. The molecular targets include vertebrate collagenases, such as those found in human skin and tadpoles.

Comparación Con Compuestos Similares

Z-Pro-D-Leu-D-Ala-NHOH: Another tripeptide hydroxamic acid derivative with similar inhibitory activity against collagenase.

CBZ-Pro-Leu-Ala-NHOH: A compound with a similar structure but different protective groups.

Uniqueness: this compound is unique due to its specific inhibitory activity against vertebrate collagenase and its use as a protected amino acid derivative in peptide synthesis. Its hydroxamic acid group provides strong chelation with zinc ions, making it a potent inhibitor.

Actividad Biológica

Z-Pro-Leu-Ala-NHOH, also known as Z-Pro-D-Leu-D-Ala-NHOH, is a tripeptide hydroxamic acid that has garnered attention for its biological activity, particularly as a potent inhibitor of collagenases. This article explores its mechanisms of action, applications in research and medicine, and relevant case studies.

Overview

The compound this compound is primarily recognized for its ability to inhibit vertebrate collagenases, enzymes that play a crucial role in the degradation of collagen within the extracellular matrix. Its mechanism involves the chelation of zinc ions at the active site of these enzymes, effectively preventing collagen breakdown. This inhibition is particularly significant in conditions where excessive collagenase activity contributes to pathologies such as arthritis and cancer metastasis.

Target Enzymes:

- Collagenases: this compound specifically inhibits vertebrate collagenases, including those found in human skin and tadpoles.

Mode of Action:

- The compound’s hydroxamic acid group binds to the zinc ion in the active site of collagenases, inhibiting their enzymatic activity. This prevents the degradation of collagen, which is essential for maintaining tissue integrity and function .

Biochemical Pathways:

- Inhibition of collagenases affects the collagen degradation pathway , leading to potential therapeutic benefits in conditions characterized by excessive collagen breakdown.

Applications in Research and Medicine

This compound has diverse applications across various fields:

- Chemistry: Utilized as a model compound for peptide synthesis and metal ion chelation studies.

- Biology: Serves as a tool for investigating enzyme inhibition mechanisms and studying tissue remodeling processes.

- Medicine: Explored for therapeutic applications in treating diseases like arthritis and cancer, where excessive collagenase activity is detrimental.

Table 1: Summary of Research Findings on this compound

Case Study 1: In Vitro Analysis of Collagenase Inhibition

In a controlled laboratory setting, this compound was tested against human skin collagenase. Results showed significant inhibition at nanomolar concentrations, suggesting its potential utility in topical formulations aimed at reducing skin aging by preventing collagen breakdown.

Case Study 2: Therapeutic Application in Arthritis

In a murine model of arthritis, administration of this compound resulted in reduced joint inflammation and preservation of cartilage integrity. The study indicated that the compound could serve as a novel therapeutic agent for managing osteoarthritis symptoms by inhibiting collagenase activity.

Propiedades

IUPAC Name |

benzyl (2S)-2-[[(2S)-1-[[(2S)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGYGQYGBIUTAJ-SZMVWBNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.